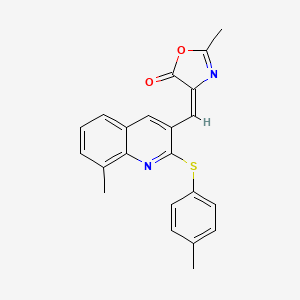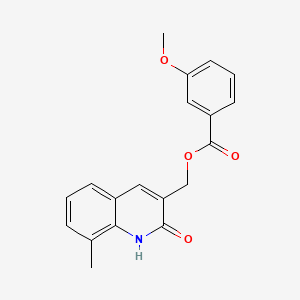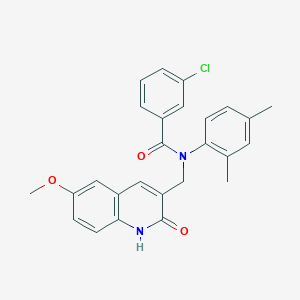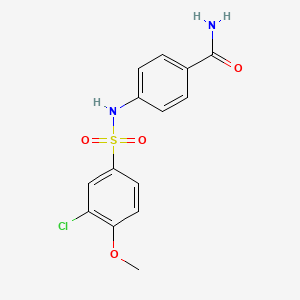
4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide, also known as CBS-1117, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities. CBS-1117 has been shown to possess potent anticancer activity, making it a promising candidate for the development of novel cancer therapies.
Mécanisme D'action
Target of Action
Sulfonamides, a group of synthetic antimicrobial agents that contain the sulfonamide group, are known to compete with para-aminobenzoic acid (paba) for incorporation into folic acid . This suggests that the compound might have a similar target.
Mode of Action
They compete with PABA for incorporation into folic acid, which is essential for bacterial growth . This suggests that 4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide might have a similar mode of action.
Biochemical Pathways
It’s known that sulfonamides interfere with the synthesis of folic acid in bacteria by competing with paba . This suggests that the compound might affect similar pathways.
Pharmacokinetics
The compound’s molecular formula is chclno , which suggests it might have similar pharmacokinetic properties to other compounds with similar structures.
Result of Action
It’s known that the formation of the nlrp3 inflammasome in the heart during acute myocardial infarction amplifies the inflammatory response and mediates further damage . This suggests that the compound might have similar effects.
Action Environment
It’s known that isocyanates and thioisocyanates, such as 3-chloro-4-methylphenyl isocyanate, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . This suggests that the compound might have similar environmental considerations.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapies. However, there are also some limitations associated with its use in lab experiments. For example, its low solubility in aqueous solutions can make it difficult to work with in certain experimental settings. Additionally, its relatively complex synthesis method can make it challenging to produce in large quantities.
Orientations Futures
There are several potential future directions for research on 4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide. One area of interest is the development of novel formulations of the compound that can improve its solubility and bioavailability. Another potential direction is the investigation of its activity against other types of cancer, such as ovarian and pancreatic cancer. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential biomarkers of its activity.
Méthodes De Synthèse
The synthesis of 4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide involves a multi-step process that begins with the reaction of 3-chloro-4-methoxyaniline with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride derivative. This is then reacted with 4-aminobenzamide in the presence of a base to yield this compound. The overall yield of the synthesis is reported to be around 50%.
Applications De Recherche Scientifique
4-((3-Chloro-4-methoxyphenyl)sulfonamido)benzamide has been extensively studied for its anticancer activity. In vitro studies have shown that it exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that this compound exhibits significant antitumor activity in animal models of breast and lung cancer.
Propriétés
IUPAC Name |
4-[(3-chloro-4-methoxyphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-13-7-6-11(8-12(13)15)22(19,20)17-10-4-2-9(3-5-10)14(16)18/h2-8,17H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBDYWHQUOXGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
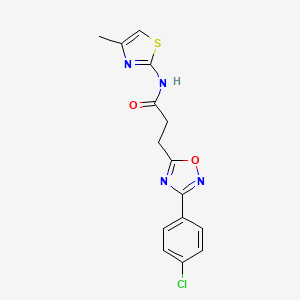
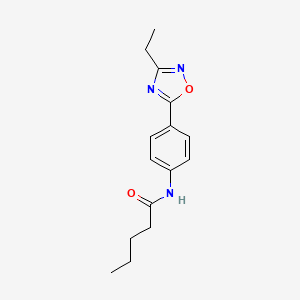
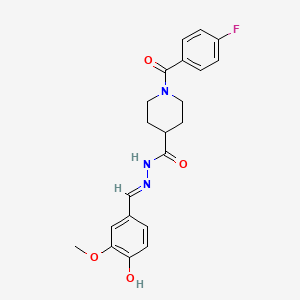
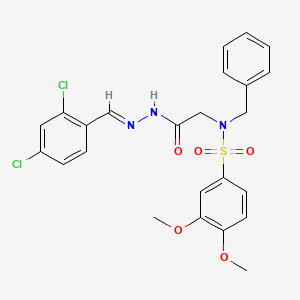
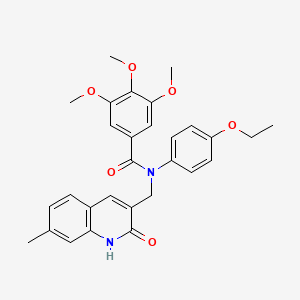

![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)


